2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved by reacting 3,4-dihydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reactions: The benzodioxin and thiazole intermediates are then coupled using a carbamoylation reaction, where the benzodioxin derivative is reacted with an isocyanate to form the carbamoyl intermediate.
Final Assembly: The final step involves the reaction of the carbamoyl intermediate with 3-methoxyphenylacetic acid under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methoxyphenyl group using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or methoxyphenyl derivatives.
Scientific Research Applications
2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzodioxin and thiazole rings can interact with enzyme active sites or receptor binding pockets, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxylic acid
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid
Uniqueness
2-[(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzodioxin and thiazole rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-28-17-4-2-3-14(9-17)24-21(27)13-32-22-25-16(12-31-22)11-20(26)23-15-5-6-18-19(10-15)30-8-7-29-18/h2-6,9-10,12H,7-8,11,13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATUEWDLYIUFFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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